molecular formula C15H14N4O5 B4283570 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide

2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide

Cat. No.: B4283570
M. Wt: 330.30 g/mol
InChI Key: XVLXISZUKAVOKG-UHFFFAOYSA-N
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Description

2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide is an organic compound with a complex structure that includes both hydrazine and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with phenylacetic acid and 4-nitrophenylhydrazine.

    Formation of Intermediate: Phenylacetic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions.

    Hydrazine Formation: The acyl chloride is then reacted with 4-nitrophenylhydrazine in the presence of a base such as pyridine to form the hydrazine intermediate.

    Final Product Formation: The intermediate is then treated with hydroxylamine hydrochloride in an aqueous medium to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where the hydrazine nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ with Pd/C or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2-[oxo(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide.

    Reduction: Formation of 2-[hydroxy(phenyl)acetyl]-N-(4-aminophenyl)hydrazinecarboxamide.

    Substitution: Formation of substituted hydrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its hydrazine moiety is known to interact with various biological targets, making it useful in the development of enzyme inhibitors.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of both hydrazine and nitro groups suggests potential activity against certain types of cancer cells and microbial pathogens.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. The nitro group can undergo reduction within biological systems, potentially leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-[hydroxy(phenyl)acetyl]-N-(4-aminophenyl)hydrazinecarboxamide: Similar structure but with an amino group instead of a nitro group.

    2-[hydroxy(phenyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide is unique due to the presence of both a nitro group and a hydrazinecarboxamide moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(2-hydroxy-2-phenylacetyl)amino]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5/c20-13(10-4-2-1-3-5-10)14(21)17-18-15(22)16-11-6-8-12(9-7-11)19(23)24/h1-9,13,20H,(H,17,21)(H2,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLXISZUKAVOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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